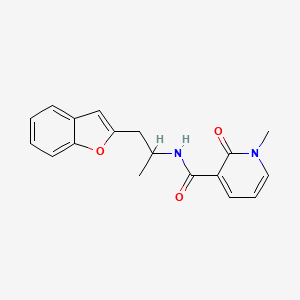

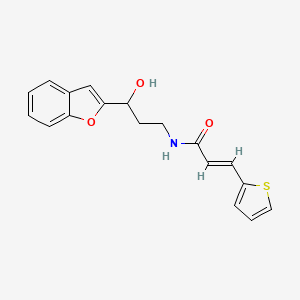

(E)-N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Additionally, this paper will list possible future directions for research on this compound.

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis and characterization of acrylamide derivatives often involve complex chemical processes to explore their structural and functional properties. For instance, the study by Barım and Akman (2019) detailed the synthesis of a novel acrylamide monomer, emphasizing the steps involved and the structural analysis through UV-Vis, FT-IR, and 1H NMR measurements, providing insights into the chemical activity and reactivity of the monomer based on HOMO-LUMO and molecular electrostatic potential (MEP) analyses (Barım & Akman, 2019).

Polymer Chemistry Applications

In polymer chemistry, acrylamide derivatives are utilized for their unique properties. Fleischmann and Ritter (2013) demonstrated the copolymerization parameters of N-(isopropyl)acrylamide and its applications in creating thermo- and pH-sensitive polymers. This study highlighted how these polymers could change properties in response to environmental factors, such as temperature and pH, showcasing their potential in developing smart materials (Fleischmann & Ritter, 2013).

Biochemical Applications

Acrylamide derivatives also find applications in biochemical studies. Mori et al. (2008) conducted RAFT polymerization of acrylamides containing amino acid moieties, producing polymers with potential applications in biomedicine due to their water solubility and thermoresponsive properties. This work exemplifies how the controlled polymerization of acrylamide derivatives can lead to the synthesis of polymers with specific functionalities for biomedical applications (Mori et al., 2008).

Advanced Material Applications

Acrylamide derivatives are employed in the creation of advanced materials. For example, Fujimoto et al. (1996) described the use of acrylamide in capillary electrochromatography, showcasing its utility in separating uncharged compounds. This study underscores the versatility of acrylamide derivatives in analytical chemistry applications, particularly in separation sciences (Fujimoto et al., 1996).

Propriétés

IUPAC Name |

(E)-N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S/c20-15(17-12-13-4-1-2-6-16(13)22-17)9-10-19-18(21)8-7-14-5-3-11-23-14/h1-8,11-12,15,20H,9-10H2,(H,19,21)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTQMALMONNMIT-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)C=CC3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)/C=C/C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2870966.png)

![2-[(5-Chloro-2-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2870973.png)

![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-piperidin-4-ylpropanoate](/img/structure/B2870974.png)

![N-benzyl-1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2870975.png)